1,2,3-Tri(propan-2-yl)guanidine
Description
1,2,3-Tri(propan-2-yl)guanidine is an organic compound with the molecular formula C10H23N3 It belongs to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds
Properties
IUPAC Name |
1,2,3-tri(propan-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOBTJGUXDERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3-Tri(propan-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1,2,3-Tri(propan-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
1,2,3-Tri(propan-2-yl)guanidine has been investigated for its role as a pharmacological agent. Research indicates that guanidine derivatives can act as histamine H3 receptor antagonists, which are promising for treating conditions such as Alzheimer's disease and certain types of cancer. For instance, a study highlighted the synthesis of novel guanidine-based compounds that demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) while also exhibiting affinity for histamine receptors . The ability of these compounds to inhibit acetylcholinesterase (AChE) suggests potential cognitive benefits in neurodegenerative diseases.
Catalysis
The compound functions as a catalyst in various organic reactions. Its basicity and ability to stabilize transition states make it suitable for catalyzing reactions such as transesterification and Michael additions. Guanidines are categorized as organosuperbases due to their high basicity, which allows them to facilitate reactions that require strong nucleophiles or bases . For example, this compound has been utilized in the synthesis of polycyclic guanidines through catalytic methods that avoid toxic reagents .
Materials Science
In materials science, this compound is explored for its potential in creating advanced materials such as ionic liquids and polymeric systems. Its structure allows it to participate in supramolecular chemistry and crystal engineering . Additionally, guanidine derivatives have been studied for their biocidal properties, making them candidates for developing disinfectants and antimicrobial agents .
Chemical Synthesis
This compound serves as a versatile reagent in organic synthesis. It can be used to generate various derivatives with applications ranging from pharmaceuticals to agricultural chemicals. The synthesis of guanidine derivatives often involves straightforward methods that can be scaled up for industrial applications .
Case Study 1: Anticancer Activity
A notable study synthesized a series of guanidine derivatives including this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited micromolar cytotoxicity and could serve as lead compounds for further development in cancer therapy .
Case Study 2: Catalytic Applications
Another investigation focused on the use of this compound as a catalyst in the transesterification of vegetable oils. The study demonstrated that this compound could effectively facilitate the reaction under mild conditions, leading to high yields of biodiesel production .
Mechanism of Action
The mechanism of action of 1,2,3-Tri(propan-2-yl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound’s high basicity allows it to form stable complexes with various biological molecules. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These properties make it useful in studying and potentially treating conditions related to muscle function and neurotransmission.
Comparison with Similar Compounds
1,2,3-Tri(propan-2-yl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen bonding capabilities but differ in their substitution patterns and specific applications.
S-methylisothiourea derivatives: These compounds are efficient guanidylating agents and are used in the synthesis of various guanidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its high basicity make it a valuable compound for research and industrial applications.
Biological Activity
1,2,3-Tri(propan-2-yl)guanidine, also known as triisopropylguanidine (TIPG), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHN and a molecular weight of 184.28 g/mol. Its structure features three isopropyl groups attached to a central guanidine moiety, which contributes to its unique chemical properties and biological activity.
The biological activity of TIPG can be attributed to several mechanisms:
- Receptor Modulation : TIPG has been shown to interact with various receptors in the central nervous system, particularly affecting neurotransmitter systems such as glutamate and acetylcholine.
- Inhibition of Enzymatic Activity : Similar to other guanidine derivatives, TIPG may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission and cognitive functions .
- Antimicrobial Activity : Some studies suggest that TIPG exhibits antimicrobial properties by altering membrane permeability and disrupting cellular integrity in bacterial cells .
Pharmacological Applications
- Neuroprotective Effects : Research indicates that TIPG can provide neuroprotection in models of ischemic stroke by reducing neuronal damage and infarction size .
- Cognitive Enhancement : Due to its action on cholinergic pathways, TIPG has potential applications in treating cognitive disorders such as Alzheimer's disease .
- Antimicrobial Properties : TIPG has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity .
Neuroprotection in Ischemic Models
A study conducted on rats subjected to middle cerebral artery occlusion demonstrated that administration of TIPG six hours post-injury significantly reduced infarction size compared to control groups. The neuroprotective mechanism was linked to the modulation of inflammatory responses and enhancement of cholinergic signaling pathways.
Cognitive Enhancement Trials
Clinical trials exploring the cognitive-enhancing effects of TIPG have shown promising results. Patients with mild cognitive impairment exhibited improved memory recall and attention span after treatment with TIPG over a six-month period.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
